molecular formula C7H7N3O B8580745 8-Hydroxy-6-methylimidazo[1,2-a]pyrazine

8-Hydroxy-6-methylimidazo[1,2-a]pyrazine

Cat. No.: B8580745
M. Wt: 149.15 g/mol
InChI Key: XKRIRLKSWNHAHS-UHFFFAOYSA-N
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Description

8-Hydroxy-6-methylimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyrazine ring system. The 8-hydroxy and 6-methyl groups likely influence hydrogen bonding, solubility, and metabolic stability, making it a candidate for further exploration in drug discovery .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-7H-imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C7H7N3O/c1-5-4-10-3-2-8-6(10)7(11)9-5/h2-4H,1H3,(H,9,11)

InChI Key

XKRIRLKSWNHAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CN=C2C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Position 2 Substitutions : Pyridin-4-yl at position 2 enhances CDK9 inhibition by forming hydrogen bonds with Cys106 in the hinge region .
  • Position 8 Modifications: Hydroxy or amino groups at position 8 may improve solubility or metabolic stability but require optimization for in vivo efficacy .
  • Heterocycle Core : Imidazo[1,2-a]pyrazines exhibit lower MICs compared to imidazo[1,2-c]pyrimidines but are outperformed by nitrogen-deficient analogs like imidazo[1,2-a]pyridines .

Physicochemical Properties

  • Vaporization Enthalpy : The parent imidazo[1,2-a]pyrazine exhibits a vaporization enthalpy of 70.7 kJ·mol⁻¹, higher than less polar heterocycles due to dipole-dipole interactions .
  • Solubility : Hydroxy groups (e.g., 8-OH) likely enhance aqueous solubility, whereas methyl or halogen substituents increase lipophilicity .

Receptor Affinity and Selectivity

  • α-Adrenergic Receptors : 8-Piperazinyl derivatives show high α₂-adrenergic selectivity, while dihydro analogs lose α₂ affinity without affecting α₁ binding .
  • CDK9 Binding : Substituents at position 3 (e.g., benzylamine) optimize hydrophobic interactions with CDK9’s ATP-binding pocket .

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